molecular formula C10H7NOS B11906000 9H-Pyrano[2,3-g][1,3]benzothiazole CAS No. 29152-20-3

9H-Pyrano[2,3-g][1,3]benzothiazole

Cat. No.: B11906000
CAS No.: 29152-20-3
M. Wt: 189.24 g/mol
InChI Key: UEOHHBQJKCZWAX-UHFFFAOYSA-N
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Description

9H-Chromeno[6,5-d]thiazole: is a heterocyclic compound that features a fused ring system consisting of a chromene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic approaches to 9H-Chromeno[6,5-d]thiazole involves the use of copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve the use of copper catalysts and moderate to good yields can be achieved .

Industrial Production Methods: While specific industrial production methods for 9H-Chromeno[6,5-d]thiazole are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the copper-promoted cascade reactions and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 9H-Chromeno[6,5-d]thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

9H-Chromeno[6,5-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Chromeno[6,5-d]thiazole and its derivatives involves interaction with various molecular targets and pathways:

    Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: The specific pathways depend on the biological activity being studied. For example, anti-inflammatory activity may involve inhibition of pro-inflammatory cytokines, while anticancer activity may involve induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 9H-Chromeno[6,5-d]thiazole is unique due to its specific ring fusion pattern and the resulting electronic and steric properties

Properties

CAS No.

29152-20-3

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

9H-pyrano[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1,3-6H,2H2

InChI Key

UEOHHBQJKCZWAX-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C1C3=C(C=C2)N=CS3

Origin of Product

United States

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